(2S)-2-(2-methoxyphenyl)propan-1-ol
Description
(2S)-2-(2-Methoxyphenyl)propan-1-ol is a chiral secondary alcohol characterized by a methoxy-substituted phenyl group at the C2 position of a propanol backbone. Its stereochemistry (S-configuration) and substituent arrangement influence its physicochemical properties, such as solubility, boiling point, and biological interactions.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2S)-2-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
TWPWTDPROGCEAS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC=C1OC |
Canonical SMILES |
CC(CO)C1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| (2S)-2-(2-Methoxyphenyl)propan-1-ol | C10H14O2 | 166.22 | 2-methoxyphenyl, secondary alcohol | Chiral, moderate polarity |
| (2S)-2-(6-Methoxy-2-naphthyl)propan-1-ol | C14H16O2 | 216.28 | Naphthyl, methoxy | High lipophilicity |
| (S)-2-Amino-3-(2-methoxyphenyl)propan-1-ol | C10H15NO2 | 181.23 | Amino, 2-methoxyphenyl | Enhanced hydrogen bonding |
| 25I-NBOMe | C18H22INO3 | 427.28 | 2-methoxyphenylmethyl, iodo | Serotonergic agonist, toxic |
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